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Compound of Interest

Compound Name: Ethyl 3-hexenoate

Cat. No.: B1231028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
hexenoate, a valuable compound in various research and development applications. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The spectroscopic data for Ethyl 3-hexenoate is summarized in the tables below, providing a

clear and concise reference for researchers. The data presented is for the (E)-isomer, also

known as ethyl trans-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5 m 2H -CH=CH-

~4.1 q 2H -O-CH₂-CH₃

~3.1 d 2H =CH-CH₂-C=O

~2.0 quint 2H -CH₂-CH=

~1.2 t 3H -O-CH₂-CH₃

~0.9 t 3H CH₃-CH₂-

¹³C NMR (Carbon-13) Spectroscopic Data[1]

Chemical Shift (δ) ppm Assignment

~172 C=O

~135 -CH=CH-

~121 -CH=CH-

~60 -O-CH₂-

~34 =CH-CH₂-C=O

~25 -CH₂-CH=

~14 -O-CH₂-CH₃

~13 CH₃-CH₂-

Note: The specific chemical shifts for ¹H and ¹³C NMR can vary slightly depending on the

solvent and the specific instrument used.

Infrared (IR) Spectroscopy
Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

~2965 C-H stretch (alkane)

~1735 C=O stretch (ester)

~1655 C=C stretch (alkene)

~1170 C-O stretch (ester)

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z) from Electron Ionization (EI)[2][3]

m/z Relative Intensity Possible Fragment

142 Low [M]⁺ (Molecular Ion)

99 Moderate [M - OCH₂CH₃]⁺

69 High [C₅H₉]⁺

41 High [C₃H₅]⁺

29 High [CH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized for a typical organic compound like Ethyl 3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-hexenoate in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal

standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.
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Acquisition:

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and

a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer acquisition time are generally required compared to ¹H NMR.

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Calibrate the

chemical shift scale using the TMS signal (δ 0.00 ppm). For ¹H NMR, integrate the signals to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory.

Sample Application: Place a small drop of neat (undiluted) Ethyl 3-hexenoate directly onto

the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400

cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol
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Sample Introduction: Introduce a small amount of Ethyl 3-hexenoate into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification

before analysis. The sample is vaporized in the GC and then transferred to the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a

reproducible manner.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The fragmentation pattern provides a molecular fingerprint that can be used for

structural elucidation and identification.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 3-hexenoate.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://spectrabase.com/spectrum/5onQoEpUzKu
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-hexenoate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2396830&Mask=200
https://www.benchchem.com/product/b1231028#spectroscopic-data-for-ethyl-3-hexenoate-nmr-ir-ms
https://www.benchchem.com/product/b1231028#spectroscopic-data-for-ethyl-3-hexenoate-nmr-ir-ms
https://www.benchchem.com/product/b1231028#spectroscopic-data-for-ethyl-3-hexenoate-nmr-ir-ms
https://www.benchchem.com/product/b1231028#spectroscopic-data-for-ethyl-3-hexenoate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

